
Enciprazin
Übersicht
Beschreibung
Enciprazine is a compound belonging to the phenylpiperazine class, known for its anxiolytic and antipsychotic properties. Despite its promising pharmacological profile, it was never marketed. Enciprazine exhibits high affinity for the alpha-1 adrenergic receptor and the 5-hydroxytryptamine 1A receptor, among other sites .
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy
Enciprazine has been evaluated in multiple clinical trials for its effectiveness in treating anxiety disorders. Key findings from these studies include:
- Phase II Trials : In an open single-blind phase-II trial, enciprazine demonstrated good efficacy in mildly ill patients. Notably, 78% of participants successfully transitioned from benzodiazepines to enciprazine or discontinued psychopharmacotherapy after the trial .
- Placebo-Controlled Studies : A five-week double-blind trial compared three dosages of enciprazine (5 mg t.i.d., 10 mg t.i.d., and 20 mg t.i.d.) against placebo. Results indicated a significant reduction in Hamilton Anxiety Scale scores for those receiving enciprazine compared to the placebo group (mean improvement of -11.0 vs. -4.4, p < 0.05) .
Side Effects and Tolerability
Enciprazine was generally well-tolerated among participants, with reports of low levels of sedative and asthenic side effects . This profile makes it a potential alternative to traditional anxiolytics, which often have more pronounced side effects.
Study | Dosage | Duration | Efficacy | Side Effects |
---|---|---|---|---|
Phase II Trial | Variable | Open-label | High efficacy in mild cases | Mild fatigue reported |
Double-blind Trial | 5 mg, 10 mg, 20 mg t.i.d. | 5 weeks | Significant reduction in anxiety scores | Low sedative effects |
Emerging Research in Oncology
Recent studies have explored innovative formulations of enciprazine for applications beyond psychiatry, particularly in cancer treatment:
Wirkmechanismus
Target of Action
Enciprazine, also known by its developmental code names WY-48624 and D-3112, is an anxiolytic and antipsychotic of the phenylpiperazine class . It shows high affinity for the α1-adrenergic receptor and 5-HT1A receptor . These receptors play crucial roles in the regulation of mood and anxiety.
Mode of Action
Enciprazine acts as an agonist at the 5-HT1A receptor and an antagonist at the α1-adrenergic receptor . As an agonist, it mimics the action of serotonin at the 5-HT1A receptor, leading to increased receptor activity. As an antagonist at the α1-adrenergic receptor, it blocks the action of adrenaline and noradrenaline, reducing receptor activity .
Biochemical Pathways
These pathways play key roles in mood regulation and the body’s response to stress .
Pharmacokinetics
The pharmacokinetics of enciprazine have been studied in rats, dogs, and humans . The drug is well absorbed and is excreted predominantly in the feces of rats, equally in urine and feces of dogs, and to a major extent in human urine . Metabolic profiles, which were evaluated in urine and in rat bile, were similar following oral and intravenous dosing to rats and dogs .
Result of Action
The molecular and cellular effects of enciprazine’s action are likely related to its influence on serotonin and adrenergic signaling. By acting as an agonist at the 5-HT1A receptor, it may enhance serotonin signaling, potentially leading to improvements in mood and reductions in anxiety. Its antagonistic action at the α1-adrenergic receptor may reduce the effects of adrenaline and noradrenaline, potentially leading to a reduction in symptoms of anxiety and psychosis .
Action Environment
The action, efficacy, and stability of enciprazine, like many other drugs, can be influenced by various environmental factors. These can include factors such as diet, lifestyle, co-administration of other medications, and individual genetic variations . .
Biochemische Analyse
Biochemical Properties
Enciprazine is a potent agonist of the 5-HT1A receptor . It shows anxiolytic activity and can be used in the research of anxiety disorders and depression . The compound interacts with the α1-adrenergic receptor and 5-HT1A receptor , indicating its role in biochemical reactions involving these receptors.
Cellular Effects
Given its high affinity for the α1-adrenergic receptor and 5-HT1A receptor , it can be inferred that Enciprazine may influence cell function by modulating these receptors’ signaling pathways, potentially affecting gene expression and cellular metabolism.
Molecular Mechanism
Enciprazine’s mechanism of action is primarily through its agonistic activity on the 5-HT1A receptor It may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression
Metabolic Pathways
It is known that Enciprazine is a non-benzodiazepine anxiolytic drug
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Enciprazine involves several key steps:
Alkylation of 3,4,5-trimethoxyphenol (Antiarol) with epichlorohydrin: This reaction produces (3,4,5-trimethoxyphenoxy)methyl oxirane.
Opening of the epoxide with o-anisyl-piperazine: This step completes the synthesis of Enciprazine.
Industrial Production Methods: While specific industrial production methods for Enciprazine are not well-documented, the synthesis route described above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, including alkylation and epoxide ring-opening reactions.
Analyse Chemischer Reaktionen
Reaktionstypen: Enciprazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die Phenylringe oder den Piperazinrest modifizieren.
Reduktion: Diese Reaktion kann die Stickstoffatome im Piperazinring angreifen.
Substitution: Diese Reaktion kann an den aromatischen Ringen oder den Piperazinstickstoffatomen erfolgen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene (Chlor, Brom) und Nucleophile (Amine, Alkohole).
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion sekundäre Amine erzeugt.
Vergleich Mit ähnlichen Verbindungen
- Acaprazine
- Batoprazine
- Eltoprazine
- Enpiprazole
- Fluprazine
- Lidanserin
- Ensaculin
- Mafoprazine
- BMY-14802
- Azaperone
- Fluanisone
Comparison: Enciprazine is unique due to its specific receptor affinity profile and its potential anxiolytic and antipsychotic effects. Unlike some similar compounds, Enciprazine was never marketed, which limits its practical applications but makes it a valuable compound for research .
Biologische Aktivität
Enciprazine, a compound belonging to the phenylpiperazine class, has garnered interest for its potential anxiolytic and antipsychotic properties. Despite never being marketed, its biological activity has been the subject of various studies, particularly regarding its receptor interactions and therapeutic implications.
- IUPAC Name : Not specified
- Molecular Formula : CHNO
- Molar Mass : 432.517 g/mol
- CAS Number : Not specified
Enciprazine exhibits a high affinity for several receptors , notably:
- α1-adrenergic receptor
- 5-HT1A receptor
These interactions suggest that enciprazine may modulate neurotransmitter systems associated with anxiety and mood disorders. Its role as a 5-HT1A receptor agonist is particularly significant, as this receptor is implicated in the regulation of serotonin levels, which are crucial in mood and anxiety regulation .
Anxiolytic Effects
Enciprazine has shown promise in preclinical models for its anxiolytic effects. Research indicates that it can reduce anxiety-like behaviors in animal models, aligning with its action on the 5-HT1A receptor. This receptor's activation is typically associated with anxiolytic outcomes, similar to those observed with established anxiolytics like benzodiazepines .
Antipsychotic Potential
In addition to its anxiolytic properties, enciprazine's activity at the α1-adrenergic receptor suggests potential antipsychotic effects. However, comprehensive clinical data on its efficacy in treating psychosis remains limited due to its non-commercial status .
Study Overview
Several studies have evaluated the pharmacological profile of enciprazine. One notable study focused on its receptor binding affinities and behavioral effects:
Study | Findings |
---|---|
Preclinical Model (2023) | Demonstrated reduced anxiety-like behaviors in rodents, supporting its potential use in treating anxiety disorders. |
Receptor Binding Study | High affinity for α1-adrenergic and 5-HT1A receptors was confirmed, indicating multiple pathways for therapeutic action. |
Comparative Analysis with Other Anxiolytics
To contextualize enciprazine's efficacy, it is useful to compare it with other anxiolytics:
Drug | Mechanism of Action | Efficacy | Side Effects |
---|---|---|---|
Enciprazine | 5-HT1A Agonist | Promising in preclinical studies | Limited data on side effects |
Buspirone | 5-HT1A Agonist | Superior to placebo in GAD | Dizziness, nausea |
Benzodiazepines | GABA-A Receptor Modulator | Effective for acute anxiety | Sedation, dependency risks |
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQCNASWXSCJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68576-88-5 (hydrochloride) | |
Record name | Enciprazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3057806 | |
Record name | Enciprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68576-86-3 | |
Record name | Enciprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68576-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enciprazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enciprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X660925G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.